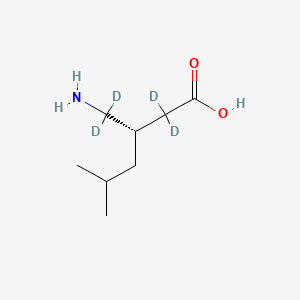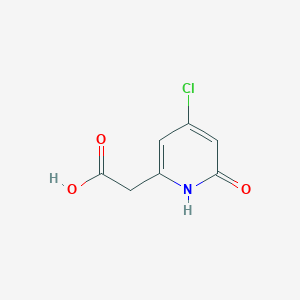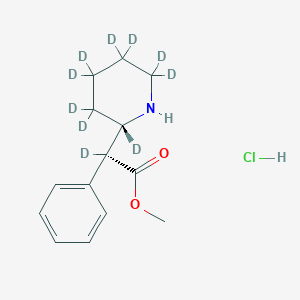
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is a metabolite of the plasticizer di-(2-ethylhexyl) phthalate (DEHP). This compound is formed through the metabolic process where DEHP is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) and subsequently conjugated with glucuronic acid . It is commonly found in the urine of humans and is used as a biomarker for exposure to DEHP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide involves the hydrolysis of DEHP to MEHP, followed by glucuronidation. The hydrolysis reaction typically requires acidic or enzymatic conditions to break down DEHP into MEHP . The glucuronidation process involves the conjugation of MEHP with glucuronic acid, which can be facilitated by the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods
the production process would likely involve large-scale hydrolysis of DEHP followed by enzymatic or chemical glucuronidation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized metabolites with additional hydroxyl groups.
Reduction: Reduced metabolites with alcohol groups.
Substitution: Substituted esters or amides.
Scientific Research Applications
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of DEHP.
Biology: Investigated for its effects on metabolic processes and insulin sensitivity.
Medicine: Studied as a biomarker for DEHP exposure in epidemiological studies.
Industry: Used in the development of safer plasticizers and to assess the environmental impact of DEHP.
Mechanism of Action
The mechanism of action of rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide involves its role as a metabolite of DEHP. Once formed, it can be excreted in urine or further metabolized. It affects metabolic pathways by reducing insulin sensitivity and increasing body mass index . The molecular targets include enzymes involved in glucuronidation and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Mono(2-ethylhexyl) Phthalate (MEHP): The direct metabolite of DEHP before glucuronidation.
Mono(2-ethyl-5-hydroxyhexyl) Phthalate: Another oxidative metabolite of DEHP.
Mono(2-ethyl-5-carboxypentyl) Phthalate: A further oxidized metabolite of DEHP.
Uniqueness
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is unique due to its glucuronide conjugation, which increases its polarity and facilitates excretion. This property makes it a valuable biomarker for studying DEHP exposure and its metabolic effects .
Properties
Molecular Formula |
C22H28O11 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
(2S,3S,5R,6S)-6-[2-(2-ethyl-5-oxohexoxy)carbonylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H28O11/c1-3-12(9-8-11(2)23)10-31-20(29)13-6-4-5-7-14(13)21(30)33-22-17(26)15(24)16(25)18(32-22)19(27)28/h4-7,12,15-18,22,24-26H,3,8-10H2,1-2H3,(H,27,28)/t12?,15?,16-,17+,18-,22-/m0/s1 |
InChI Key |
UHXAUGHVASTHLR-WZBNVGRISA-N |
Isomeric SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


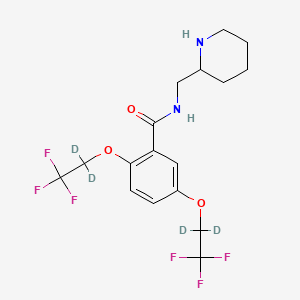
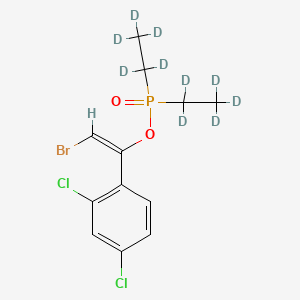
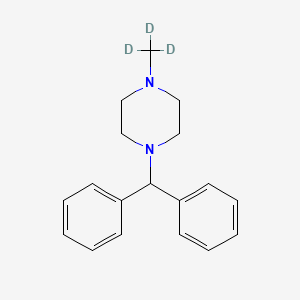
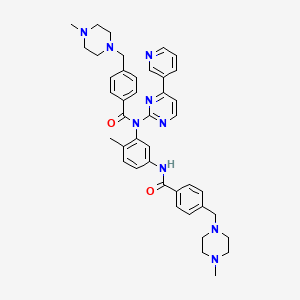
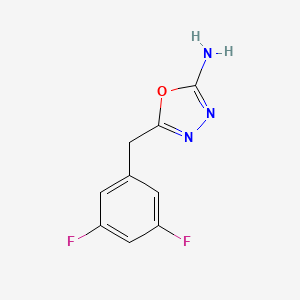
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
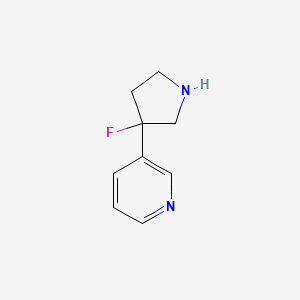
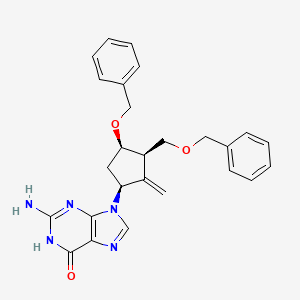
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
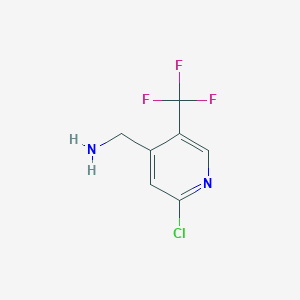
![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
